molecular formula C10H15N B1585611 N,N-DIMETHYL-1-PHENYLETHYLAMINE CAS No. 2449-49-2

N,N-DIMETHYL-1-PHENYLETHYLAMINE

Cat. No.: B1585611
CAS No.: 2449-49-2
M. Wt: 149.23 g/mol
InChI Key: BVURNMLGDQYNAF-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-1-PHENYLETHYLAMINE, also known as N,N-dimethyl-1-phenylmethanamine, is an organic compound with the molecular formula C10H15N. It consists of a benzyl group attached to a dimethylamino functional group. This compound is a colorless liquid and is used in various chemical processes and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-1-PHENYLETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides such as methyl iodide or ethyl bromide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Quaternary ammonium salts.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-1-PHENYLETHYLAMINE involves its role as a nucleophile in various chemical reactions. The dimethylamino group acts as an electron-donating group, enhancing the nucleophilicity of the compound. This allows it to participate in nucleophilic substitution and addition reactions with electrophiles . The benzyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

N,N-DIMETHYL-1-PHENYLETHYLAMINE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the benzyl and dimethylamino groups, which provide both steric hindrance and nucleophilicity, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

N,N-dimethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURNMLGDQYNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862950
Record name N,N-Dimethyl-1-phenylethan-1-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2449-49-2, 17279-31-1, 7398-61-0
Record name N,N-Dimethyl-1-phenylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-49-2
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Record name Benzylamine, N,N,alpha-trimethyl-
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Record name (S)-N,N,alpha-Trimethylbenzylamine
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Record name NSC244368
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Record name N,N-Dimethyl-1-phenylethan-1-amine
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Record name N,N,α-trimethylbenzylamine
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Record name N,N-Dimethylphenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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